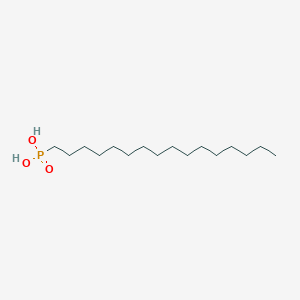
Hexadecylphosphonic acid
Cat. No. B1340412
M. Wt: 306.42 g/mol
InChI Key: JDPSFRXPDJVJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04935520
Procedure details


To ethyl phosphite (1.6 g) dissolved in 5 ml of tetrahydrofuran was added sodium (180 mg), and the mixture was dissolved. To this solution was added cetyl tosylate (514 mg), and the mixture was refluxed for ten hours. The reaction solution was concentrated to dryness under reduced pressure. To the residue was added water, which was acidified with concentrated hydrochloric acid, followed by extraction with ether and dried on Na2SO4. From the extract was removed the solvent by evaporation, and the residue was subjected to a silica-gel (7 g) chromatography. Fractions eluted with chloroform were collected and concentrated to dryness. To the residue was added concentrated hydrochloric acid (3 ml), which was refluxed for 18 hours. The resulting precipitates were collected by filtration, followed by recrystallization from n-hexane to give 240 mg (60%) of colorless needles.
Name
ethyl phosphite
Quantity
1.6 g
Type
reactant
Reaction Step One




Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:6])([O-:5])[O:2]CC.[Na].S(C1C=CC(C)=CC=1)(O[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=O)=O>O1CCCC1>[CH2:27]([P:1](=[O:2])([OH:5])[OH:6])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |^1:6|
|
Inputs


Step One
|
Name
|
ethyl phosphite
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
514 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCCCCCC)C1=CC=C(C)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the mixture was dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for ten hours
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added water, which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the extract was removed the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
Fractions eluted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added concentrated hydrochloric acid (3 ml), which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallization from n-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)P(O)(O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 240 mg | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
